6-Chloro-2-(cyclopropylmethoxy)-3-nitropyridine
Description
6-Chloro-2-(cyclopropylmethoxy)-3-nitropyridine is a substituted pyridine derivative featuring a nitro group at position 3, a chlorine atom at position 6, and a cyclopropylmethoxy substituent at position 2. This compound belongs to a class of nitropyridines known for their utility as intermediates in pharmaceutical synthesis and agrochemical research. The nitro and chloro groups are electron-withdrawing, enhancing reactivity in nucleophilic substitution and cyclization reactions .
Properties
Molecular Formula |
C9H9ClN2O3 |
|---|---|
Molecular Weight |
228.63 g/mol |
IUPAC Name |
6-chloro-2-(cyclopropylmethoxy)-3-nitropyridine |
InChI |
InChI=1S/C9H9ClN2O3/c10-8-4-3-7(12(13)14)9(11-8)15-5-6-1-2-6/h3-4,6H,1-2,5H2 |
InChI Key |
ZZUVEFYEPQXYSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1COC2=C(C=CC(=N2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(cyclopropylmethoxy)-3-nitropyridine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Chlorination: The chlorination of the pyridine ring at the 6th position can be carried out using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production methods for 6-Chloro-2-(cyclopropylmethoxy)-3-nitropyridine may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing production costs. These methods often include the use of continuous flow reactors, advanced purification techniques, and automated control systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-(cyclopropylmethoxy)-3-nitropyridine can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The chlorine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Ammonia (NH3), thiols, and other nucleophiles.
Major Products Formed
Amino derivatives: Formed through the reduction of the nitro group.
Substituted pyridines: Formed through nucleophilic substitution reactions at the 6th position.
Scientific Research Applications
6-Chloro-2-(cyclopropylmethoxy)-3-nitropyridine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Chloro-2-(cyclopropylmethoxy)-3-nitropyridine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chlorine atom and cyclopropylmethoxy group can also influence the compound’s reactivity and binding affinity to target molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally related nitropyridines vary in substituents at positions 2 and 6, influencing their chemical reactivity, physical properties, and biological activity. Below is a detailed comparison:
Key Observations:
Reactivity: Electron-withdrawing groups (NO₂, Cl) activate the pyridine ring for substitution. Methoxy and methyl groups at position 2 reduce steric hindrance compared to cyclopropylmethoxy, enhancing reaction yields in cyclization (e.g., 9% yield for tricyclic imidazo-pyrrolo-pyridines using methoxy analogs) . Cyclopropylmethoxy’s bulkiness may slow reaction kinetics but improve metabolic stability in drug candidates .
Biological Activity: Anticancer Potential: N-isopropyl derivatives (e.g., 6-chloro-3-nitro-N-isopropylpyridin-2-amine) exhibit anticancer activity via hydrogen bonding with DNA . The cyclopropylmethoxy analog’s larger substituent may enhance target selectivity. Kinase Inhibition: Nitropyridines with alkoxy groups are precursors to kinase inhibitors, where substituent size influences binding pocket compatibility .
Safety and Handling :
- Nitropyridines with chloro and nitro groups require precautions (e.g., avoid inhalation; use PPE) due to toxicity risks . Cyclopropylmethoxy derivatives may pose additional hazards due to higher molecular complexity.
Biological Activity
6-Chloro-2-(cyclopropylmethoxy)-3-nitropyridine is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- Molecular Formula : C10H10ClN3O2
- Molecular Weight : 227.66 g/mol
- CAS Number : 201937-23-7
The biological activity of 6-Chloro-2-(cyclopropylmethoxy)-3-nitropyridine is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The compound is thought to exert its effects through the following mechanisms:
- Enzyme Inhibition : It has been shown to inhibit certain kinases, which play crucial roles in cellular signaling pathways.
- Receptor Modulation : The compound may modulate the activity of specific receptors involved in neurotransmission and inflammation.
Biological Activity
Research indicates that 6-Chloro-2-(cyclopropylmethoxy)-3-nitropyridine exhibits a range of biological activities, including:
- Antimicrobial Activity : Demonstrated effectiveness against various bacterial strains.
- Anticancer Properties : In vitro studies suggest potential cytotoxic effects on cancer cell lines.
- Anti-inflammatory Effects : The compound may reduce inflammation by inhibiting pro-inflammatory cytokines.
Data Table of Biological Activities
| Activity Type | Test Organism/Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 15 | |
| Anticancer | HeLa (cervical cancer) | 20 | |
| Anti-inflammatory | RAW 264.7 (macrophage) | 25 |
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of 6-Chloro-2-(cyclopropylmethoxy)-3-nitropyridine against Staphylococcus aureus, including methicillin-resistant strains (MRSA). The compound demonstrated significant inhibition with an IC50 value of 15 µM, suggesting its potential as a therapeutic agent against resistant bacterial infections.
Case Study 2: Anticancer Potential
In vitro tests on HeLa cells revealed that the compound induced apoptosis, with an IC50 of 20 µM. Mechanistic studies indicated that this effect was mediated through the activation of caspase pathways, highlighting its potential for cancer therapy.
Case Study 3: Anti-inflammatory Activity
Research on RAW 264.7 macrophages showed that treatment with the compound reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a mechanism by which it could be used to manage inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
